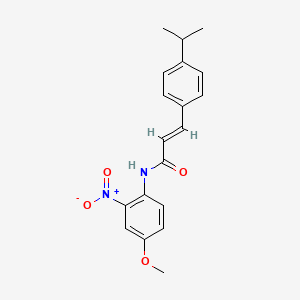

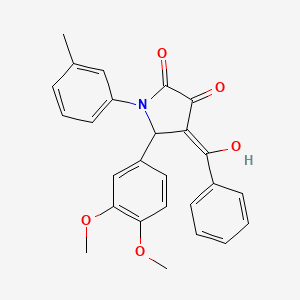

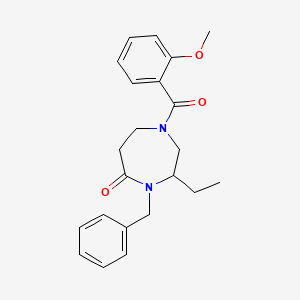

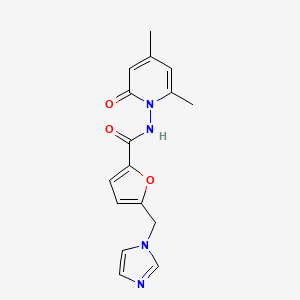

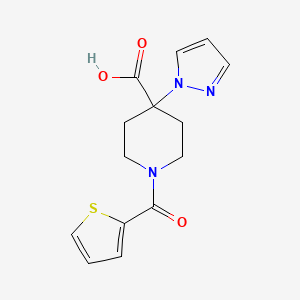

![molecular formula C16H24Cl2N2O4 B5500975 2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for similar compounds often involve multiple steps including acetylation, esterification, and ester interchange processes, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Wan-yin, 2002). These methods typically employ reagents such as chloracetyl chloride, anhydrous sodium acetate, and methanol, catalyzed by triethylamide or phase transfer catalysts to achieve high yields and selectivity (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated using techniques like IR and MS spectroscopy, combined with elemental analysis. These methods help in identifying characteristic peaks and functional groups, contributing to the determination of the compound's molecular framework (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Chemical properties of similar compounds include their ability to undergo various reactions such as esterification, acetylation, and reductive dehalogenation. For instance, acetochlor, a chloroacetanilide herbicide, is synthesized through reductive dehalogenation, demonstrating the chemical reactivity of chloroacetamide derivatives in the presence of palladium on carbon and triethylamine (Latli & Casida, 1995). Such reactions are crucial for understanding the functional capabilities and potential applications of these compounds (Latli & Casida, 1995).

Physical Properties Analysis

The physical properties of compounds with complex structures are significantly influenced by their molecular configuration. While direct data on the compound is unavailable, studies on related molecules suggest that properties such as solubility, melting point, and stability can be inferred from structural characteristics and functional groups present in the molecule.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and pH-dependence, can be assessed through experimental studies. For example, the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the bioactivation pathways and chemical stability of chloroacetamide derivatives (Coleman et al., 2000). These properties are crucial for understanding the behavior of such compounds in biological systems and their potential environmental impact (Coleman et al., 2000).

Scientific Research Applications

Comparative Metabolism in Herbicides

A study on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, provides insights into their metabolic pathways in human and rat liver microsomes. These herbicides, including acetochlor ([2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide]), have been used in agriculture and are of interest due to their carcinogenic properties in rats. Research has explored the complex metabolic activation pathways leading to DNA-reactive products, with implications for understanding their toxicology and environmental impact (Coleman et al., 2000).

Green Chemistry in Drug Design

Another relevant area of research involves the development of environmentally friendly syntheses of potential analgesic and antipyretic compounds. For instance, derivatives of N-(4-hydroxyphenyl)-acetamide have been synthesized using green chemistry principles, highlighting the movement towards more sustainable pharmaceutical manufacturing processes (Reddy et al., 2014).

Amide Derivatives and Anion Coordination

Research on amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, reveals the structural and electronic properties that influence their ability to form complexes with anions. These studies contribute to our understanding of molecular interactions and the design of new materials and sensors (Kalita & Baruah, 2010).

Chemoselective Acetylation

In the synthesis of pharmaceutical intermediates, chemoselective acetylation plays a crucial role. For example, the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is critical in the synthesis of antimalarial drugs, showcasing the importance of specific chemical transformations in drug development (Magadum & Yadav, 2018).

Biodegradation of Herbicides

The biodegradation of herbicides like acetochlor is a significant area of research, focusing on the microbial enzymes involved in breaking down such compounds. Studies on Rhodococcus sp. strain T3-1 have elucidated the enzymes and metabolic pathways involved in acetochlor degradation, contributing to our understanding of environmental detoxification processes (Wang et al., 2015).

properties

IUPAC Name |

2-[2-chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4.ClH/c1-2-21-14-7-11(8-19-9-12-4-3-5-22-12)6-13(17)16(14)23-10-15(18)20;/h6-7,12,19H,2-5,8-10H2,1H3,(H2,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNOINFTMPSWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)